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molecular formula C6H5NdO7 B8697911 Neodymium citrate CAS No. 3002-54-8

Neodymium citrate

Cat. No. B8697911
M. Wt: 333.34 g/mol
InChI Key: HSULNFGSJFUXON-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US08808660B2

Procedure details

Adding 6.7 m3 of the above magnesium bicarbonate solution into a reactor containing 6 m3 of neodymium citrate solution (0.27 mol/L) to react for half an hour at 35° C., and controlling the pH value of mother liquor at 5.7, RE ions are precipitated. And then neodymium carbonate is obtained after 12-hours-aging, filtration, washing and drying.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])[O-:2].[Mg+2].[C:6](=[O:9])([OH:8])[O-:7].C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Nd+3:23]>>[C:1](=[O:2])([O-:4])[O-:3].[Nd+3:23].[C:6](=[O:7])([O-:9])[O-:8].[C:1](=[O:2])([O-:4])[O-:3].[Nd+3:23] |f:0.1.2,3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Nd+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for half an hour at 35° C.
CUSTOM
Type
CUSTOM
Details
are precipitated

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Nd+3].C([O-])([O-])=O.C([O-])([O-])=O.[Nd+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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